3,4-Dichlorobenzyl isocyanate

Organic Synthesis Reaction Kinetics Medicinal Chemistry

3,4-Dichlorobenzyl isocyanate (CAS 19752-09-1) is a dichloro-substituted benzyl isocyanate with the molecular formula C8H5Cl2NO and a molecular weight of 202.04 g/mol. It is characterized by its clear colorless liquid appearance, a boiling point of 282°C, and a density of 1.375 g/mL at 25°C.

Molecular Formula C8H5Cl2NO
Molecular Weight 202.03 g/mol
CAS No. 19752-09-1
Cat. No. B033553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzyl isocyanate
CAS19752-09-1
Molecular FormulaC8H5Cl2NO
Molecular Weight202.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN=C=O)Cl)Cl
InChIInChI=1S/C8H5Cl2NO/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2
InChIKeyWLNAHQZFPSSVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorobenzyl Isocyanate (CAS 19752-09-1) Procurement Guide for Research and Industrial Synthesis


3,4-Dichlorobenzyl isocyanate (CAS 19752-09-1) is a dichloro-substituted benzyl isocyanate with the molecular formula C8H5Cl2NO and a molecular weight of 202.04 g/mol. It is characterized by its clear colorless liquid appearance, a boiling point of 282°C, and a density of 1.375 g/mL at 25°C . The compound's chemical structure features a 3,4-dichlorophenyl ring linked to an isocyanate group via a methylene bridge. Its primary utility lies in its high electrophilic reactivity, enabling facile formation of ureas and carbamates upon reaction with amines and alcohols, respectively . This compound is widely used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why 3,4-Dichlorobenzyl Isocyanate Cannot Be Casually Substituted with Other Isocyanates in Critical Applications


Substituting 3,4-dichlorobenzyl isocyanate with a generic isocyanate, such as phenyl isocyanate or a differently substituted analog, is not a scientifically sound practice. The specific 3,4-dichloro substitution pattern on the benzyl ring profoundly influences the electron density and steric environment of the isocyanate group, directly impacting its reactivity, selectivity, and the physicochemical properties of the resulting adducts [1]. Furthermore, the benzyl spacer group differentiates it from closely related phenyl isocyanates (e.g., 3,4-dichlorophenyl isocyanate), altering the compound's reactivity profile, stability, and the biological or material properties of its derivatives. Critical parameters like steric hindrance, solubility of intermediates, and the ultimate performance of a synthesized drug or agrochemical can be entirely altered by an incorrect choice of isocyanate building block. The following quantitative evidence demonstrates specific dimensions where 3,4-dichlorobenzyl isocyanate exhibits verifiable differentiation.

Quantitative Evidence for Prioritizing 3,4-Dichlorobenzyl Isocyanate Over Competing Analogs


Enhanced Electrophilicity and Reactivity for Nucleophilic Addition vs. 3,4-Dichlorophenyl Isocyanate

In nucleophilic addition reactions, 3,4-dichlorobenzyl isocyanate demonstrates markedly higher reactivity compared to its direct phenyl isocyanate analog, 3,4-dichlorophenyl isocyanate. The methylene spacer in the benzyl derivative isolates the electron-withdrawing aromatic ring from the isocyanate group, increasing the electrophilicity of the N=C=O carbon and reducing resonance stabilization. This leads to faster reaction rates with amines and alcohols. While direct rate constants are not available in a single study, cross-study analysis of typical reaction conditions reveals a consistent trend: the benzyl isocyanate reacts at lower temperatures and in shorter times than its phenyl counterpart. This class-level inference is supported by established principles of physical organic chemistry regarding the electronic effects of substituents on aromatic isocyanates [1]. For instance, reactions with amines to form ureas often proceed quantitatively at room temperature for benzyl isocyanates, whereas phenyl isocyanates frequently require gentle heating or longer reaction times.

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Higher Purity Specification by GC Analysis vs. Common Commercial Phenyl Isocyanate Analogs

3,4-Dichlorobenzyl isocyanate is consistently available at a high purity specification of ≥97.5% (GC) from major commercial suppliers, with some vendors offering 98% minimum purity by GC analysis [1]. This level of purity is frequently higher than or equivalent to the specifications for its close analogs, such as 2,4-dichlorobenzyl isocyanate (which is often available at 95% purity) and 3,4-dichlorophenyl isocyanate (typically 97%) . The higher purity specification for the 3,4-dichlorobenzyl derivative reduces the burden of purification for researchers and ensures more consistent and predictable reaction outcomes, which is critical in both academic research and industrial process development where impurities can lead to side reactions or catalyst poisoning.

Quality Control Analytical Chemistry Procurement

Improved Thermal Stability and Handling Profile Compared to 2,5-Dichlorophenyl Isocyanate

The physical state and thermal properties of 3,4-dichlorobenzyl isocyanate confer a distinct handling advantage over some phenyl isocyanate analogs. Specifically, 2,5-dichlorophenyl isocyanate is a low-melting solid with a melting point of 28-30°C, which can cause practical difficulties in dispensing and handling in a laboratory or pilot plant setting . In contrast, 3,4-dichlorobenzyl isocyanate remains a clear colorless liquid at standard laboratory temperatures (20-25°C), with a boiling point of 282°C and a flash point >110°C . This liquid state facilitates accurate volumetric measurement, simplifies transfer under inert atmosphere, and avoids the need for pre-heating or crushing of solids, thereby reducing exposure risk and improving workflow efficiency.

Safety Handling Process Chemistry

Enhanced Utility in Herbicidal Derivatives via Selective Inhibition Profile

Derivatives synthesized from 3,4-dichlorobenzyl isocyanate, such as 3,4-dichlorobenzyl methylcarbamate, have demonstrated a specific and selective herbicidal mode of action, inhibiting pigment synthesis in sensitive weed species . While not a direct comparator for the isocyanate itself, this class-level inference highlights the unique value of the 3,4-dichlorobenzyl moiety in conferring biological activity. This contrasts with derivatives from other isocyanates, like 3,4-dichlorophenyl isocyanate, which have been associated with neurotoxic effects such as acetylcholinesterase inhibition . Therefore, for research programs targeting selective herbicides with a defined mode of action, 3,4-dichlorobenzyl isocyanate provides a more targeted and potentially safer starting point for derivative synthesis compared to phenyl isocyanates with undesired off-target activities.

Agrochemistry Herbicide Synthesis Structure-Activity Relationship

High-Value Application Scenarios for 3,4-Dichlorobenzyl Isocyanate Based on Differentiated Properties


Synthesis of Urea Derivatives for Medicinal Chemistry

The enhanced reactivity of 3,4-dichlorobenzyl isocyanate with amines, as discussed in Section 3, makes it an ideal reagent for the rapid and efficient synthesis of diverse urea-based compound libraries. Its liquid state facilitates automated liquid handling in high-throughput parallel synthesis platforms, while its high purity ensures consistent reaction yields without the need for intermediate purification. This is particularly valuable in early-stage drug discovery where the rapid generation and screening of structure-activity relationships (SAR) around a 3,4-dichlorobenzyl-urea scaffold is critical. The distinct reactivity profile, compared to 3,4-dichlorophenyl isocyanate, also allows for milder reaction conditions, preserving sensitive functional groups elsewhere in the molecule [1].

Development of Selective Pre-Emergent Herbicides

As highlighted in Section 3, the 3,4-dichlorobenzyl moiety imparts a specific and selective herbicidal mode of action to its carbamate derivatives. Industrial agrochemical research programs focused on developing new, targeted weed control solutions should prioritize 3,4-dichlorobenzyl isocyanate as a key building block. Its use enables the synthesis of candidate molecules that inhibit pigment synthesis, a mechanism distinct from broad-spectrum acetylcholinesterase inhibitors derived from phenyl isocyanate analogs. This specificity can lead to herbicides with improved environmental safety profiles and reduced off-target effects .

Preparation of High-Purity Urethane and Polyurethane Intermediates

For material science applications requiring precise stoichiometry and minimal side reactions, the high GC purity of commercially available 3,4-dichlorobenzyl isocyanate (≥97.5%) is a critical differentiator. When reacting with polyols to form urethane linkages or in the synthesis of specialized polyurethanes, the presence of isocyanate impurities can lead to branching, inconsistent molecular weight distributions, and compromised material properties. The reliable high purity of 3,4-dichlorobenzyl isocyanate ensures greater control over polymer architecture and final product performance, making it the preferred choice for research into advanced coatings, adhesives, and elastomers .

Process Development and Scale-Up in Kilo-Lab and Pilot Plant Settings

The combination of a safe liquid handling profile and high purity makes 3,4-dichlorobenzyl isocyanate particularly well-suited for process chemistry development and scale-up. Its liquid state allows for precise mass-flow metering in continuous flow reactors, a significant advantage over solid isocyanate analogs. Furthermore, the higher purity specification reduces the risk of impurity-related process deviations during scale-up, such as exothermic events or catalyst fouling. This translates to a more robust and predictable manufacturing process, saving both time and resources during the transition from gram-scale research to multi-kilogram production [2].

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